molecular formula C11H21NO B14183859 3-ethyl-N,N,4,4-tetramethylpent-2-enamide CAS No. 922177-55-7

3-ethyl-N,N,4,4-tetramethylpent-2-enamide

Cat. No.: B14183859
CAS No.: 922177-55-7
M. Wt: 183.29 g/mol
InChI Key: SFBFCJNQTMUFKO-UHFFFAOYSA-N
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Description

3-ethyl-N,N,4,4-tetramethylpent-2-enamide is an organic compound with the molecular formula C11H21NO It is a derivative of pent-2-enamide, featuring ethyl and tetramethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N,N,4,4-tetramethylpent-2-enamide typically involves the reaction of 3-ethyl-4,4-tetramethylpent-2-en-1-amine with acylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N,N,4,4-tetramethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-ethyl-N,N,4,4-tetramethylpent-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-N,N,4,4-tetramethylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2,2,4,4-tetramethylpentane: A structurally related compound with similar substituents but different functional groups.

    N,N,4,4-tetramethylpent-2-enamide: Lacks the ethyl substitution, providing a basis for comparison in terms of reactivity and properties.

Uniqueness

3-ethyl-N,N,4,4-tetramethylpent-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

922177-55-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-ethyl-N,N,4,4-tetramethylpent-2-enamide

InChI

InChI=1S/C11H21NO/c1-7-9(11(2,3)4)8-10(13)12(5)6/h8H,7H2,1-6H3

InChI Key

SFBFCJNQTMUFKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)N(C)C)C(C)(C)C

Origin of Product

United States

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